

# Conformational Analysis of the Tetrahydrobenzo[b]oxepine Ring System

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## Compound of Interest

Compound Name:	5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine
CAS No.:	20426-84-0
Cat. No.:	B1612411

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## Structural Fundamentals & Nomenclature

The 2,3,4,5-tetrahydro-1-benzoxepine system (often abbreviated as tetrahydrobenzo[b]oxepine) consists of a benzene ring fused to a saturated seven-membered ether ring (oxepane).<sup>[1]</sup> This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive agents, including selective estrogen receptor modulators (SERMs) and anti-depressants.<sup>[1]</sup>

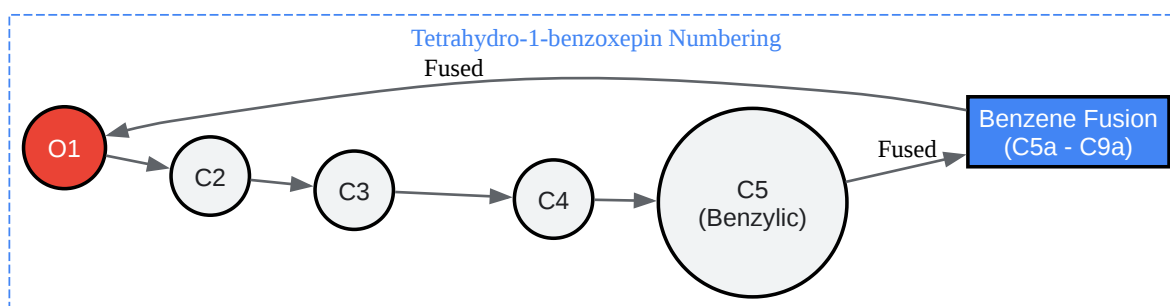
## Numbering and Geometry

Correct numbering is critical for interpreting NMR data and substituent effects.<sup>[1]</sup>

- Position 1: Oxygen atom.<sup>[1][2][3][4]</sup>
- Positions 2-5: Saturated carbons of the oxepine ring.<sup>[1]</sup>
- Positions 5a/9a: Fusion points with the benzene ring.<sup>[1]</sup>

- Positions 6-9: Aromatic carbons.[1]

The fusion of the planar benzene ring imposes significant geometric constraints on the seven-membered ring, reducing its flexibility compared to the parent oxepane but retaining more mobility than six-membered equivalents like chromans.[1]



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Figure 1: Connectivity and numbering of the core scaffold.[1] Note the benzylic position at C5 and the ether linkage at C2.[1]

## The Conformational Landscape[1]

Unlike cyclohexane (rigid chair) or oxepane (highly flexible), the tetrahydro-1-benzoxepine system exists in a delicate equilibrium dominated by two primary conformers: the Chair (C) and the Twist-Boat (TB).[1]

## The Global Minimum: The Chair (C)

For the unsubstituted parent compound, the Chair conformer is the global energy minimum.[1]

- Geometry: The C2-C3-C4-C5 chain folds to relieve torsional strain, placing the methylene protons in staggered arrangements.
- Symmetry: It possesses

symmetry (approximate), with a plane of symmetry bisecting the benzene ring and passing through C3.[1]

- **Stability:** Stabilized by minimized transannular interactions and optimal staggering of the C4-C5 bond.[1]

## The Local Minimum: The Twist-Boat (TB)

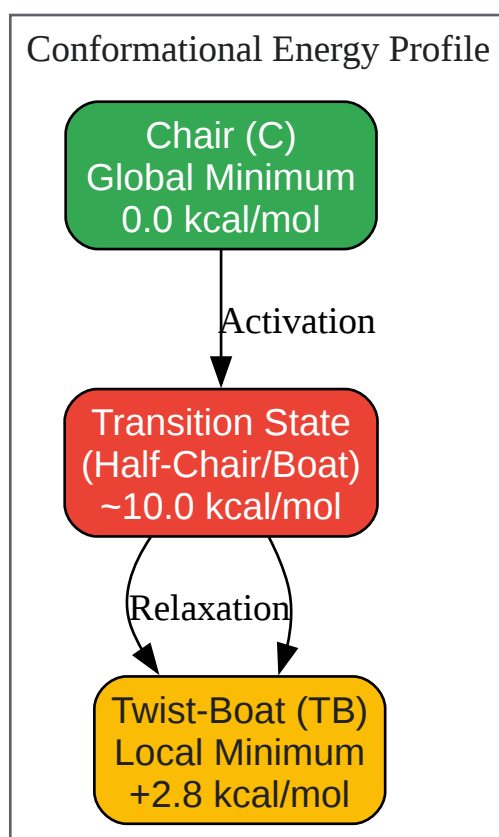
The Twist-Boat is a higher-energy conformer for the unsubstituted system but becomes accessible—and often preferred—upon substitution.[1]

- **Energy Gap:** In the parent system, the TB form is approximately 2.5 – 3.5 kcal/mol higher in energy than the Chair.[1]
- **Accessibility:** The barrier to interconversion is relatively low ( kcal/mol), allowing rapid equilibration at room temperature.[1]

## Ring Inversion Dynamics

The ring undergoes inversion (pseudorotation) through a high-energy half-chair or boat transition state.[1]

- **Barrier Height:** The inversion barrier is slightly lower than that of its nitrogen analog (tetrahydro-2-benzazepine, 11 kcal/mol) and the carbocyclic analog (benzocycloheptene, 10.9 kcal/mol).[1]
- **Mechanism:**



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Figure 2: Qualitative energy landscape of the unsubstituted tetrahydro-1-benzoxepine ring.

## Substituent Effects: The Chair-to-Twist Switch

The most critical aspect of this scaffold for drug design is the conformational switch induced by substituents, particularly at the C3 position.[1]

### The Gem-Dimethyl Effect (Thorpe-Ingold)

Introducing a gem-dimethyl group at C3 (3,3-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin) dramatically shifts the equilibrium.[1]

- Mechanism: In the Chair form, 3,3-dimethyl substitution introduces severe 1,3-diaxial interactions (transannular strain) with the axial protons at C5 and potentially steric clashes with the benzene ring ortho-protons.[1]

- Result: The system flips to the Twist-Boat (TB) conformation to relieve this strain.[1] The TB form accommodates the bulky gem-dimethyl group in pseudo-equatorial positions more effectively.[1]
- Population: 3,3-dimethyl derivatives often exist as a mixture (90:10 favoring TB or C depending on solvent) or predominantly TB.[1]

### 3-Substituted Derivatives[5][6][7]

- 3-Methyl: Primarily retains the Chair conformation ( ), with the methyl group adopting an equatorial orientation ( ).[1]
- 3-Methoxy: Introduces a significant population of the Twist-Boat form (10-20%).[1][5][6] This is attributed to electrostatic repulsion between the ether oxygen (O1) and the methoxy oxygen, which is better alleviated in the TB form.[1]

Substituent (Pos 3)	Dominant Conformer	Minor Conformer	Driver
H (Parent)	Chair (>99%)	Twist-Boat	Enthalpic stability
3-Methyl	Chair (Equatorial)	Chair (Axial)	Steric avoidance (1,3-diaxial)
3,3-Dimethyl	Twist-Boat	Chair	Relief of transannular strain
3-Methoxy	Chair / Twist-Boat Mix	-	Electrostatic/Dipole effects

## Analytical Characterization Protocols

To validate the conformation of a synthesized derivative, a combination of NMR and computational methods is required.[1][7]

## NMR Spectroscopy ( Analysis)

The vicinal coupling constants ( ) are the primary diagnostic tool.<sup>[1]</sup>

Protocol:

- Solvent: Use

or

<sup>[1]</sup> For dynamic studies,

is preferred for low-temperature work.<sup>[1]</sup>

- Temperature: If signals are broad at 298 K, cool to 220 K to freeze the conformational equilibrium.
- Analysis of C2-H and C3-H:
  - Chair: Protons at C2 and C3 will show distinct axial-axial ( Hz) and axial-equatorial ( Hz) couplings.<sup>[1]</sup>
  - Twist-Boat: Couplings are often averaged or significantly different.<sup>[1]</sup> values decrease significantly (to 4-8 Hz) due to the change in dihedral angles (Karplus relationship).<sup>[1]</sup>

## NOE Difference Spectroscopy

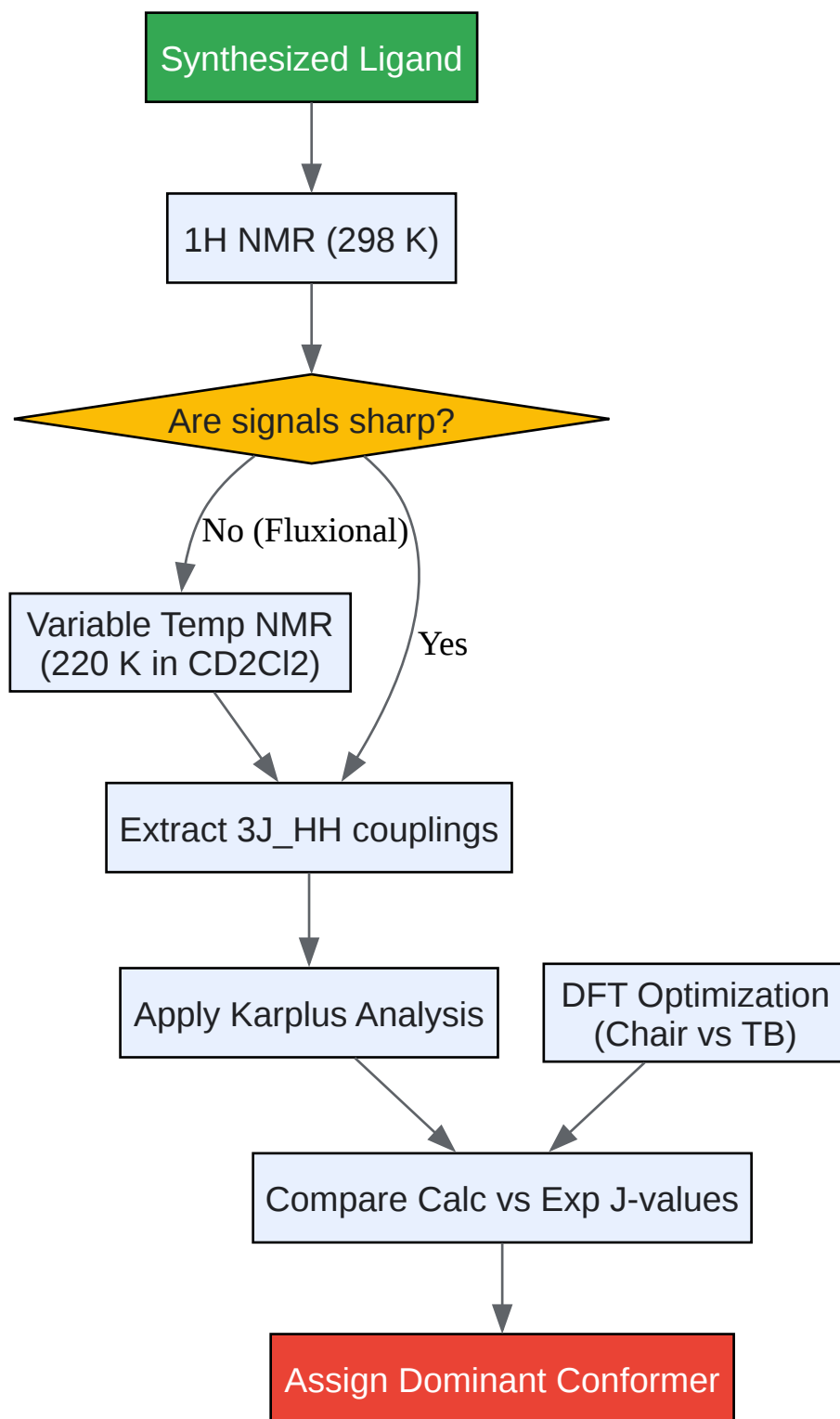
- Chair: Strong NOE observed between and (1,3-diaxial relationship).<sup>[1]</sup>

- Twist-Boat: Loss of 1,3-diaxial NOEs; appearance of cross-ring NOEs between C3 substituents and aromatic protons (H9) if the twist brings them into proximity.[1]

## Computational Verification (DFT)

Workflow:

- Conformer Generation: Use Molecular Mechanics (MMFF94) to generate candidate conformers.[1]
- Optimization: Optimize geometries using DFT (B3LYP/6-31G\* or B97X-D/def2-TZVP).
- Energy Calculation: Calculate including solvent corrections (PCM/SMD).
- Comparison: Match calculated Boltzmann-weighted coupling constants with experimental NMR data.



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Figure 3: Decision tree for assigning the conformation of tetrahydrobenzo[b]oxepine derivatives.

## References

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- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[1][Link] Significance: Provides comparative energy barrier data (~11 kcal/mol) for the nitrogen-containing analog, serving as a baseline for the oxepine system.[1]
- Ring flexibility within tricyclic antidepressant drugs. Source: Journal of Pharmaceutical Sciences URL:[Link] Significance: Discusses the impact of the seven-membered ring flexibility on biological binding in related dibenzo-systems.
- 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol (PubChem Compound Summary). Source: National Center for Biotechnology Information URL:[1][Link] Significance:[1][8][9] Structural verification and identifiers for the core scaffold.[1]

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